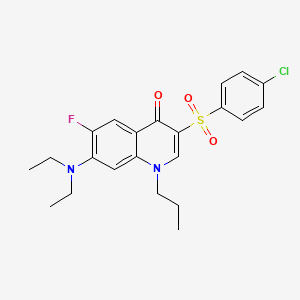

3-(4-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a quinolinone derivative with various functional groups attached, including a chlorobenzenesulfonyl group, a diethylamino group, and a fluoro group. These functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinolinone core would provide a rigid, planar structure, while the attached groups would add complexity and potentially influence the compound’s overall shape .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chlorobenzenesulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amino groups could influence its solubility .Aplicaciones Científicas De Investigación

Antibacterial Properties

A study highlighted the design of compounds with potent antibacterial activities, particularly effective against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that specific substitutions on the quinolone core significantly enhance antibacterial potency (Kuramoto et al., 2003).

Fluorescent Probes for Bacteria Detection

Research on fluorogenic enzyme substrates synthesized by coupling aminonaphthalenesulfonamides demonstrated potential for detecting pathogenic bacteria. These compounds' photophysical properties were examined for their utility in biological systems (Luo et al., 2016).

Chemosensors for Metal Ions

A study introduced a novel chemosensor based on an 8-aminoquinoline moiety, showing selectivity and sensitivity for Mg2+, Zn2+, and Co2+ ions. This sensor's utility spans from metal ion detection in environmental samples to potential applications in cellular imaging (Li et al., 2014).

Synthesis and Transformation Studies

Quinoline derivatives, recognized for their efficiency as fluorophores, have applications in biochemistry and medicine. Research into new derivatives aims to develop compounds with greater sensitivity and selectivity, potentially useful as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antifungal Activity

The synthesis of fluoroquinolone-based thiazolidinones demonstrated significant antimicrobial and antifungal activities. These compounds, derived from quinolone carboxylic acids, exhibit potential for developing new antimicrobial agents (Patel & Patel, 2010).

Enantioselective Synthesis

Research on the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts has been conducted, highlighting a method for synthesizing biologically active tetrahydroquinolines with high enantioselectivity. This process is significant for the production of pharmaceuticals and fine chemicals (Wang et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN2O3S/c1-4-11-26-14-21(30(28,29)16-9-7-15(23)8-10-16)22(27)17-12-18(24)20(13-19(17)26)25(5-2)6-3/h7-10,12-14H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJQYZRBNYCCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2820118.png)

![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2820130.png)

![5-amino-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2820138.png)